molecular formula C13H19NO5 B12512091 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid

3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid

Cat. No.: B12512091
M. Wt: 269.29 g/mol
InChI Key: WFTLLVUGUYBNDJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a furan ring attached to the butanoic acid chain. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butoxycarbonyl-protected amino acids with furan derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated peptide synthesizers and continuous flow reactors to streamline the process .

Types of Reactions:

    Oxidation: The furan ring in 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The furan ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Free amino acid without the Boc group.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid involves its reactivity due to the presence of the Boc-protected amino group and the furan ring. The Boc group provides stability during synthetic processes, while the furan ring can participate in various chemical reactions. The compound can interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

    3-[(Tert-butoxycarbonyl)amino]-4-(phenyl)butanoic acid: Similar structure but with a phenyl ring instead of a furan ring.

    3-[(Tert-butoxycarbonyl)amino]-4-(thiophen-2-yl)butanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness: 3-[(Tert-butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid is unique due to the presence of the furan ring, which imparts distinct reactivity and properties compared to its analogs with different aromatic rings. The furan ring’s electron-rich nature makes it particularly reactive in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLLVUGUYBNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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